4,5-Dibromo-2-(methylamino)benzoic acid
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Overview
Description
4,5-Dibromo-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 4 and 5 positions and a methylamino group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(methylamino)benzoic acid typically involves the bromination of 2-(methylamino)benzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 5 positions. The reaction is usually performed in an organic solvent like acetic acid or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(methylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
4,5-Dibromo-2-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(methylamino)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)benzoic acid: Lacks the bromine substituents, making it less reactive in certain chemical reactions.
4,5-Dichloro-2-(methylamino)benzoic acid: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
4,5-Dibromo-2-aminobenzoic acid: Similar structure but without the methyl group on the amino substituent, affecting its chemical behavior.
Uniqueness
4,5-Dibromo-2-(methylamino)benzoic acid is unique due to the presence of both bromine atoms and the methylamino group, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering versatility and potential for further functionalization.
Properties
Molecular Formula |
C8H7Br2NO2 |
---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
4,5-dibromo-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H7Br2NO2/c1-11-7-3-6(10)5(9)2-4(7)8(12)13/h2-3,11H,1H3,(H,12,13) |
InChI Key |
URNQTKHFPVMZOG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1C(=O)O)Br)Br |
Origin of Product |
United States |
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